Amauromine

Descripción general

Descripción

La amauromina es un alcaloide natural con una actividad biológica significativa. Es un antagonista selectivo periférico del receptor tipo 1 de cannabinoides (CB1), con valores de Ki y Kb de 178 nM y 66.6 nM, respectivamente . Este compuesto se deriva del hongo Auxarthron reticulatum y se ha identificado como un potente vasodilatador .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La amauromina se puede sintetizar mediante un proceso de reacción de varios pasos. Una de las rutas sintéticas involucra el uso de L-triptófano, N,1-bis[(1,1-dimethylethoxy)carbonyl]-, éster metílico como material de partida. La síntesis implica varios pasos, incluidas reacciones con PPTS en diclorometano, triflato de metilo con 2,6-di-tert-butilpiridina en diclorometano y yoduro de trimetilsililo en acetonitrilo a 0 °C .

Métodos de Producción Industrial: La producción industrial de amauromina implica procesos de fermentación utilizando el hongo Auxarthron reticulatum. El hongo se cultiva en un medio adecuado, y el compuesto se extrae del caldo de cultivo. El proceso de extracción generalmente implica extracción con solvente y purificación cromatográfica .

Análisis De Reacciones Químicas

Tipos de Reacciones: La amauromina experimenta varias reacciones químicas, que incluyen:

Oxidación: La amauromina se puede oxidar en condiciones específicas para formar derivados oxidados.

Reducción: Se pueden realizar reacciones de reducción para modificar los grupos funcionales en la amauromina.

Sustitución: Se pueden llevar a cabo reacciones de sustitución para introducir diferentes sustituyentes en la molécula de amauromina.

Reactivos y Condiciones Comunes:

Oxidación: Se pueden utilizar agentes oxidantes comunes como permanganato de potasio o trióxido de cromo.

Reducción: Los agentes reductores como borohidruro de sodio o hidruro de aluminio y litio se utilizan comúnmente.

Sustitución: Las reacciones de sustitución a menudo implican reactivos como halógenos o agentes alquilantes en condiciones controladas.

Productos Principales: Los productos principales formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir derivados oxidados con actividad biológica alterada, mientras que las reacciones de sustitución pueden producir varios análogos de amauromina sustituidos .

Aplicaciones Científicas De Investigación

Introduction to Amauromine

This compound is a diketopiperazine alkaloid derived from the marine-derived fungus Auxarthron reticulatum. This compound has garnered attention due to its diverse biological activities, particularly its role as a cannabinoid receptor antagonist. It exhibits potential applications in pharmacology, particularly in the modulation of cannabinoid receptors, which are crucial in various physiological processes.

Cannabinoid Receptor Antagonism

This compound is recognized for its antagonistic effects on the cannabinoid CB1 receptor, with a binding affinity (Ki) of approximately 178 nM. This property positions it as a potential lead compound for developing new therapeutic agents targeting cannabinoid receptors, which are implicated in several conditions, including obesity, pain, and neurological disorders .

Antioxidant and Cytotoxic Properties

Research indicates that this compound and related alkaloids possess antioxidant capabilities. These properties are essential in combating oxidative stress-related diseases. Additionally, some studies have explored the cytotoxic effects of this compound on various cancer cell lines, suggesting its potential as an anticancer agent .

Vasodilatory Effects

This compound has been identified as a vasodilator, which may have implications for cardiovascular health. Its low toxicity profile in animal models further supports its potential therapeutic applications .

Drug Development

This compound serves as a promising candidate for drug development due to its selective antagonism of cannabinoid receptors. The exploration of its structure-activity relationship (SAR) could lead to the design of more potent and selective drugs targeting these receptors .

Cancer Research

The cytotoxic properties of this compound make it a subject of interest in cancer research. Its efficacy against specific cancer cell lines invites further investigation into its mechanisms of action and potential as an adjunct therapy in cancer treatment .

Neuropharmacology

Given its interaction with cannabinoid receptors, this compound's role in neuropharmacology is significant. Understanding how it modulates these receptors can provide insights into the development of treatments for neurological disorders such as epilepsy and multiple sclerosis .

Case Studies

Mecanismo De Acción

La amauromina ejerce sus efectos antagonizando selectivamente el receptor CB1. Este receptor es parte del sistema endocannabinoide, que juega un papel crucial en la regulación de diversos procesos fisiológicos, incluido el dolor, el apetito y el estado de ánimo. Al bloquear el receptor CB1, la amauromina puede modular estos procesos, lo que lleva a sus efectos vasodilatadores y otros efectos biológicos .

Comparación Con Compuestos Similares

La amauromina está relacionada estructuralmente con otros alcaloides del indol, como la novoamauromina y la ent-cicloechinulina. Estos compuestos comparten estructuras centrales similares, pero difieren en sus sustituyentes y actividades biológicas. Por ejemplo, la novoamauromina y la ent-cicloechinulina son derivados de diketopiperazina aislados de Aspergillus novofumigatus . En comparación con estos compuestos, la selectividad única de la amauromina para el receptor CB1 y su potente actividad vasodilatadora resaltan su singularidad y potencial para aplicaciones terapéuticas .

Compuestos Similares:

- Novoamauromina

- Ent-cicloechinulina

- Roquefortina C

- 5-N-acetilardeemina

- Epi-aszonalenin C

Las propiedades únicas de la amauromina y sus diversas aplicaciones la convierten en un compuesto de gran interés en varios campos de la investigación científica.

Actividad Biológica

Amauromine is a naturally occurring alkaloid primarily isolated from the fungus Amauroderma rugosum. It has garnered attention due to its diverse biological activities, particularly its potential therapeutic applications. This article delves into the biological activity of this compound, summarizing its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

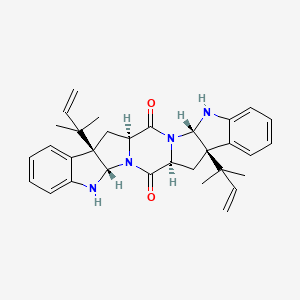

This compound has the chemical formula and is classified as a pyrroloindoline alkaloid. Its structure is characterized by a complex arrangement that contributes to its biological activity. The compound's molecular weight is approximately 520.66 g/mol, and it possesses several functional groups that facilitate interactions with biological targets.

Pharmacological Effects

- Vasodilatory Activity : this compound acts as a vasodilator, which can help in managing conditions related to blood flow and hypertension. Its vasodilatory effects have been documented in various studies, indicating its potential for cardiovascular therapies .

- Reversal of Drug Resistance : One of the notable properties of this compound is its ability to reverse multiple drug resistance (MDR) in tumor cell lines. This activity is crucial in cancer treatment, where MDR poses significant challenges .

- Cannabinoid Receptor Interaction : Research shows that this compound inhibits cannabinoid CB1 receptors with a Ki value of 0.178 µM and exhibits antagonistic activity at the orphan receptor GPR18 . This interaction suggests potential applications in managing conditions influenced by the endocannabinoid system.

- Antimicrobial Properties : this compound has demonstrated antibacterial activity and the ability to inhibit biofilm formation, making it a candidate for further research in antimicrobial therapies .

The biological effects of this compound are attributed to its interactions with various receptors and enzymes:

- Cholinesterase Inhibition : Similar compounds have shown cholinesterase inhibitory activity, suggesting that this compound may also influence neurotransmitter levels by inhibiting this enzyme .

- Targeting Tumor Cells : The mechanism by which this compound reverses MDR involves altering cellular pathways that contribute to drug efflux, thereby enhancing the efficacy of conventional chemotherapeutics .

Case Study 1: Vasodilatory Effects

In a controlled study, researchers evaluated the vasodilatory effects of this compound on isolated rat aortic rings. The results indicated a significant reduction in vascular tension when treated with varying concentrations of this compound, supporting its potential use in treating hypertension.

Case Study 2: Reversal of Drug Resistance

A series of experiments were conducted using human breast cancer cell lines resistant to doxorubicin. Treatment with this compound resulted in a marked decrease in cell viability compared to untreated controls, demonstrating its effectiveness in reversing drug resistance mechanisms.

Case Study 3: Antimicrobial Activity

In vitro studies assessed the antimicrobial efficacy of this compound against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The findings revealed that this compound exhibited significant antibacterial activity, particularly when used in conjunction with other antibiotics.

Table 1: Biological Activities of this compound

Table 2: Comparative Potency of this compound

| Compound | Target | IC50/Ki (µM) |

|---|---|---|

| This compound | CB1 Receptor | 0.178 |

| This compound | GPR18 | IC50 (not specified) |

| Physostigmine | Cholinesterase | Varies |

Propiedades

IUPAC Name |

(1S,4S,12R,14S,17S,25R)-12,25-bis(2-methylbut-3-en-2-yl)-3,5,16,18-tetrazaheptacyclo[14.10.0.03,14.04,12.06,11.017,25.019,24]hexacosa-6,8,10,19,21,23-hexaene-2,15-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H36N4O2/c1-7-29(3,4)31-17-23-25(37)36-24(26(38)35(23)27(31)33-21-15-11-9-13-19(21)31)18-32(30(5,6)8-2)20-14-10-12-16-22(20)34-28(32)36/h7-16,23-24,27-28,33-34H,1-2,17-18H2,3-6H3/t23-,24-,27-,28-,31+,32+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKEAHNPKYMHYJJ-CBYNOBLXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C=C)C12CC3C(=O)N4C(CC5(C4NC6=CC=CC=C65)C(C)(C)C=C)C(=O)N3C1NC7=CC=CC=C27 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C=C)[C@@]12C[C@H]3C(=O)N4[C@@H](C[C@@]5([C@H]4NC6=CC=CC=C65)C(C)(C)C=C)C(=O)N3[C@@H]1NC7=CC=CC=C27 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H36N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901098576 | |

| Record name | (5aS,7aS,8aR,13aS,15aS,16aR)-8a,16a-Bis(1,1-dimethyl-2-propen-1-yl)-5a,8,8a,13,13a,15a,16,16a-octahydropyrazino[1′′,2′′:1,5;4′′,5′′:1′,5′]dipyrrolo[2,3-b:2′,3′-b′]diindole-7,15(5H,7aH)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901098576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

508.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88360-87-6 | |

| Record name | (5aS,7aS,8aR,13aS,15aS,16aR)-8a,16a-Bis(1,1-dimethyl-2-propen-1-yl)-5a,8,8a,13,13a,15a,16,16a-octahydropyrazino[1′′,2′′:1,5;4′′,5′′:1′,5′]dipyrrolo[2,3-b:2′,3′-b′]diindole-7,15(5H,7aH)-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=88360-87-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Amauromine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088360876 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (5aS,7aS,8aR,13aS,15aS,16aR)-8a,16a-Bis(1,1-dimethyl-2-propen-1-yl)-5a,8,8a,13,13a,15a,16,16a-octahydropyrazino[1′′,2′′:1,5;4′′,5′′:1′,5′]dipyrrolo[2,3-b:2′,3′-b′]diindole-7,15(5H,7aH)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901098576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Amauromine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZB3XU39EJD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.